![molecular formula C12H15NO4 B3222076 3-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid CAS No. 121148-97-8](/img/structure/B3222076.png)
3-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid
Overview
Description
“3-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid” is a chemical compound with the CAS Number: 121148-97-8 . It has a molecular weight of 237.26 and its IUPAC name is N-[(benzyloxy)carbonyl]-N-methyl-beta-alanine . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15NO4/c1-13(8-7-11(14)15)12(16)17-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,15) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 237.26 . The compound’s solubility and other physical properties were not found in the search results.Scientific Research Applications
Synthesis of Cytotoxic Cyclodepsipeptide Onchidin
This compound is used in the synthesis of (S)-methyl 3-(((benzyloxy)carbonyl)amino)-7-hydroxyheptanoate, a fragment of a novel cytotoxic cyclodepsipeptide onchidin . This cyclodepsipeptide shows moderate cytotoxic activity . The key stereoselective synthesis of beta-amino acid derivatives was achieved by the Arndt-Eistert homologation reaction and Wolff rearrangement reaction .
Dipeptide Synthesis
The compound is used in the synthesis of dipeptides . The tert-Butyloxycarbonyl-protected amino acid ionic liquids derived from this compound were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Antibacterial Activity
The compound has been found to exert antibacterial activity . In combination with some antibiotics, it applies synergistic antibacterial potency to different strains including Pseudomonas aeruginosa and Staphylococcus aureus .
Cyclization Products
The compound is used in the synthesis and analytical characterization of cyclization products .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-[methyl(phenylmethoxycarbonyl)amino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-13(8-7-11(14)15)12(16)17-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAXIARPFFSPAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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